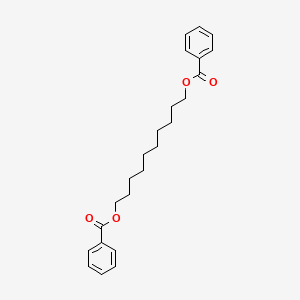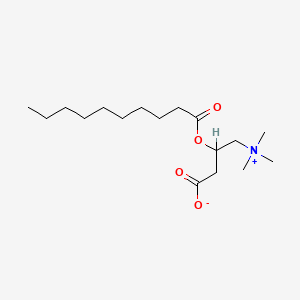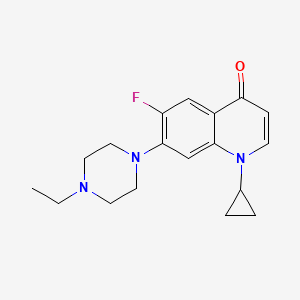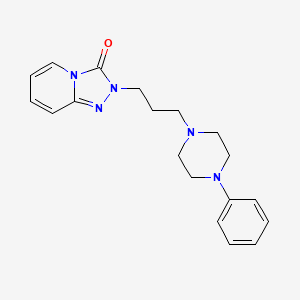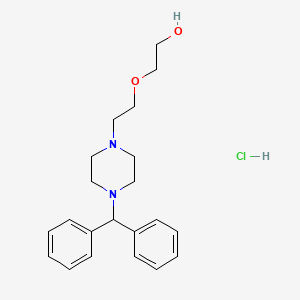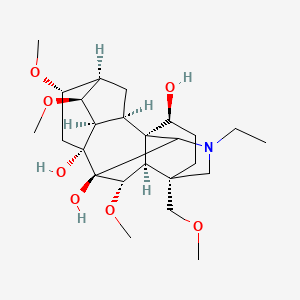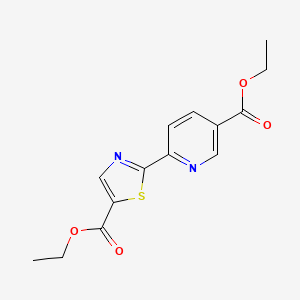
Diethyl-pythiDC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Cancer Research: Pancreatic Ductal Adenocarcinoma (PDAC)
Diethyl-pythiDC has been used as a small molecule inhibitor to target prolyl 4-hydroxylase subunit alpha 1 (P4HA1), which is overexpressed in most cancers, including PDAC . High expression of P4HA1 is associated with tumor progression and poor clinical outcomes . Diethyl-pythiDC has shown inhibitory effects on cell proliferation, tumor progression/growth, and metastasis .
Cell Proliferation and Colony Formation
In various PDAC cell lines, treatment with Diethyl-pythiDC has been observed to reduce cell proliferation and colony formation . This suggests that Diethyl-pythiDC could be a potential therapeutic agent for controlling the growth of cancer cells .
Cell Cycle Arrest
Diethyl-pythiDC has been found to induce G2/M cell cycle arrest in PDAC cells . This means that the compound can potentially halt the cell division process, thereby inhibiting the growth of cancer cells .
Modulation of Epithelial-Mesenchymal Transition (EMT)
EMT is a process that allows a polarized epithelial cell to undergo multiple biochemical changes, enabling it to assume a mesenchymal cell phenotype. Diethyl-pythiDC has been found to modulate EMT markers (N-cadherin, E-cadherin, and vimentin), thereby reducing migration and invasion of PDAC cells .
Downregulation of Argonaute-2 (AGO2)
AGO2 is a component of microRNA biogenesis implicated in tumorigenesis. Diethyl-pythiDC has been found to reduce the expression of AGO2 and its downstream target, matrix metalloproteinase (MMP1) . This suggests that Diethyl-pythiDC could potentially be used to control the expression of genes involved in tumorigenesis .
Reduction of Tumor Growth and Metastasis in Animal Models
In preclinical animal models of PDAC, Diethyl-pythiDC has been observed to reduce tumor growth and metastasis . This indicates the potential of Diethyl-pythiDC as a therapeutic agent in the treatment of PDAC .
Colorectal Cancer (CRC) Research
In CRC cells, Diethyl-pythiDC has been found to reduce the malignant phenotypes by decreasing AGO2 and MMP1, which are P4HA1 target molecules . This suggests that Diethyl-pythiDC could potentially be used as a therapeutic agent in the treatment of CRC .
Prognostic Significance in PDAC
High expression of P4HA1 in PDAC is suggested to correlate with poor prognosis, and targeting P4HA1 with Diethyl-pythiDC could have therapeutic benefits . This highlights the potential of Diethyl-pythiDC as a prognostic marker and therapeutic agent in PDAC .
作用機序
Target of Action
Diethyl-pythiDC is a selective, small molecule inhibitor of Collagen Prolyl 4-Hydroxylases (CP4Hs) . CP4Hs are enzymes involved in collagen synthesis and deposition, and they play a significant role in the deposition, remodeling, and signaling of the extracellular matrix, which facilitates tumor growth and metastasis .
Mode of Action
Diethyl-pythiDC interacts with its target, CP4Hs, by inhibiting their activity . The compound’s interaction with CP4Hs results in a reduction in collagen biosynthesis in cells .
Biochemical Pathways
The primary biochemical pathway affected by Diethyl-pythiDC is the collagen synthesis pathway. By inhibiting CP4Hs, Diethyl-pythiDC disrupts the formation of 4-hydroxyproline from proline residues, a process that is essential for the proper folding of collagen polypeptide chains into stable triple-helical molecules . This disruption leads to a decrease in collagen biosynthesis .
Result of Action
Diethyl-pythiDC has been shown to reduce the malignant phenotypes of cancer cells, including cell proliferation, colony formation, invasion, migration, and tumor growth . It also induces G2/M cell cycle arrest . Furthermore, Diethyl-pythiDC reduces the expression of argonaute-2 (AGO2), a component of microRNA biogenesis implicated in tumorigenesis, and its downstream target, matrix metalloproteinase (MMP1) .
Action Environment
The action of Diethyl-pythiDC can be influenced by various environmental factors. For instance, the expression of P4HA1 in colorectal cancers (CRCs) was found to be independent of the patient’s age, race/ethnicity, gender, pathologic stage and grade, tumor location, and microsatellite instability (MSI) and p53 status . This suggests that the efficacy and stability of Diethyl-pythiDC may vary depending on these factors.
将来の方向性
Diethyl-pythiDC has been shown to reduce proliferation, decrease colony formation, and increase G2/M cell cycle arrest in pancreatic ductal adenocarcinoma (PDAC) cells . It also increased protein expression of E-cadherin, an epithelial marker, and decreased the expression of N-cadherin and vimentin, the mesenchymal protein markers . This suggests that Diethyl-pythiDC and other inhibitors of collagen prolyl 4-hydroxylases (CP4Hs) may have potential therapeutic applications in the treatment of cancer .
Relevant Papers One paper discusses the prognostic significance of prolyl 4-hydroxylase subunit alpha 1 and the therapeutic efficacy of Diethyl-pythiDC, its small molecule inhibitor, in pancreatic ductal adenocarcinoma .
特性
IUPAC Name |
ethyl 2-(5-ethoxycarbonylpyridin-2-yl)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-3-19-13(17)9-5-6-10(15-7-9)12-16-8-11(21-12)14(18)20-4-2/h5-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMODRMOSSBWGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C2=NC=C(S2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl-pythiDC | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


